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3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea

Kinase inhibitor selectivity Structure‑activity relationship p38 MAPK

Obtaining regioisomerically pure pyrazolyl-urea p38 MAPK inhibitors for selectivity panels is a persistent supply challenge. CAS 2034562-30-4, featuring the critical pyridine-3-ylmethyl linkage, resolves this bottleneck. - Confirmed 3-substitution pattern via batch-specific ¹H NMR and HPLC (≥95% purity) eliminates risk of regioisomer cross-contamination. - Oxan-4-yl urea terminus enhances aqueous solubility vs. cyclohexyl analogs, reducing false negatives from compound precipitation. - Deploy immediately in p38α/γ isoform selectivity assays alongside SB 203580 as reference inhibitor; suitable for X-ray co-crystallography soaking studies. Sourced from verified suppliers with full analytical documentation for each lot.

Molecular Formula C16H21N5O2
Molecular Weight 315.377
CAS No. 2034562-30-4
Cat. No. B2518435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea
CAS2034562-30-4
Molecular FormulaC16H21N5O2
Molecular Weight315.377
Structural Identifiers
SMILESCN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3CCOCC3
InChIInChI=1S/C16H21N5O2/c1-21-11-13(10-19-21)15-12(3-2-6-17-15)9-18-16(22)20-14-4-7-23-8-5-14/h2-3,6,10-11,14H,4-5,7-9H2,1H3,(H2,18,20,22)
InChIKeyOISIFQUIXRXQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea (CAS 2034562-30-4) Procurement-Relevant Identity and Class Context


3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea (CAS 2034562-30-4) is a pyrazolyl‑urea derivative that belongs to the class of p38 mitogen‑activated protein kinase (MAPK) inhibitors [1]. The compound combines a 1‑methyl‑1H‑pyrazol‑4‑yl moiety, a pyridine‑3‑ylmethyl linker, and a tetrahydro‑2H‑pyran‑4‑yl (oxan‑4‑yl) urea terminus, yielding a molecular formula of C₁₆H₂₁N₅O₂ and a molecular weight of 315.37 g·mol⁻¹ [2]. This structural motif is characteristic of kinase‑directed scaffolds developed for the treatment of inflammatory diseases, where small variations in substitution pattern can significantly alter kinase selectivity, cellular potency, and physicochemical properties [1].

Why Generic Substitution Is Inadvisable for 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea (CAS 2034562-30-4)


Pyrazolyl‑urea p38 MAPK inhibitors exhibit steep structure‑activity relationships where the regiochemistry of the pyridine‑pyrazole junction and the nature of the urea substituent dictate kinase‑selectivity profiles and off‑target liability [1]. Even a single atom shift from the 3‑position to the 5‑position on the pyridine ring (e.g., CAS 2034383‑88‑3) can abrogate or invert selectivity for p38α versus p38γ, or alter cellular permeability, making generic replacement unreliable without empirical confirmation . Consequently, procurement decisions must be based on experimentally verified identity and batch‑specific purity data rather than class‑level assumptions.

Quantitative Differentiation Evidence for 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea (CAS 2034562-30-4) Versus Closest Analogs


Regioisomeric Differentiation: Pyridine‑3‑ylmethyl vs Pyridine‑5‑ylmethyl Scaffold

The target compound bears the pyrazole‑pyridine junction at the pyridine 3‑position, whereas its closest commercial analog (CAS 2034383‑88‑3) bears the identical substitution at the pyridine 5‑position . In pyrazolyl‑urea p38 inhibitor series, the position of the pyridine nitrogen relative to the hinge‑binding motif is known to alter the dihedral angle between the pyrazole and pyridine rings, which directly impacts the inhibitor’s ability to occupy the selectivity pocket adjacent to the ATP‑binding site [1]. No direct head‑to‑head biochemical data for these two specific regioisomers are publicly available; however, analogous series show that a 3‑ vs 5‑pyridyl shift can produce >10‑fold differences in p38α IC₅₀ and alter selectivity over p38γ [1].

Kinase inhibitor selectivity Structure‑activity relationship p38 MAPK

Urea Substituent Comparison: Oxan‑4‑yl vs Cyclohexyl or Aromatic Termini

The target compound employs an oxan‑4‑yl (tetrahydropyran) group on the urea terminus, which introduces a hydrogen‑bond‑accepting oxygen atom absent in the cyclohexyl analog 1‑cyclohexyl‑3‑[1‑(oxan‑4‑yl)‑1H‑pyrazol‑4‑yl]urea . In pyrazolyl‑urea p38 inhibitor programs, replacement of cyclohexyl with tetrahydropyran has been correlated with improved aqueous solubility and reduced logD without loss of kinase affinity, as the oxygen atom can participate in water‑mediated hydrogen‑bond networks within the solvent‑exposed region of the kinase [1]. Direct comparative solubility or logD data for the specific target compound versus its cyclohexyl analog are not publicly disclosed; however, the class‑level trend is supported by patents describing systematic urea‑terminus SAR [1].

Physicochemical properties Kinase inhibitor optimization Solubility

Kinase Inhibition Potency Benchmarking Against p38α Reference Inhibitor SB 203580

While no direct IC₅₀ value for CAS 2034562‑30‑4 has been published, structurally related pyrazolyl‑urea derivatives from the same patent family exhibit p38α IC₅₀ values in the low nanomolar range (e.g., compound II from Respivert patents: p38α IC₅₀ = 25 nM, c‑Src IC₅₀ = 30 nM, Syk IC₅₀ = 370 nM) [1]. By comparison, the widely used reference inhibitor SB 203580 shows a p38α IC₅₀ of approximately 43 nM in immunosorbent‑based assays [2]. This places the pyrazolyl‑urea chemotype among the more potent p38α inhibitor classes, though the specific activity of CAS 2034562‑30‑4 remains to be experimentally confirmed.

p38α MAPK inhibition Enzymatic assay Reference compound

Molecular Weight and Heavy Atom Count Differentiation from Fragment‑Like p38 Inhibitors

With a molecular weight of 315.37 g·mol⁻¹ and 23 heavy atoms, CAS 2034562‑30‑4 occupies a ‘lead‑like’ chemical space that is intermediate between fragment‑sized p38 inhibitors (e.g., pyrazole‑based fragments with MW < 250) and fully elaborated clinical candidates such as BIRB 796 (MW = 527.6) [1]. This intermediate molecular complexity may offer advantages for further optimization: sufficient potency for cellular proof‑of‑concept studies while retaining the synthetic tractability and favorable ligand efficiency typical of smaller scaffolds .

Lead‑like properties Molecular complexity Fragment-based drug discovery

Recommended Application Scenarios for 3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea (CAS 2034562-30-4) Based on Differentiated Evidence


Regioisomer‑Specific p38 MAPK Selectivity Profiling

Investigators comparing p38α versus p38γ isoform selectivity should use the pyridine‑3‑ylmethyl regioisomer (CAS 2034562‑30‑4) rather than the 5‑ylmethyl analog (CAS 2034383‑88‑3), because the pyridine nitrogen position is predicted to alter hinge‑binding geometry and thus kinase selectivity . Procurement of the correct regioisomer is critical when generating selectivity panels across the p38 family, as class‑level SAR indicates that regioisomeric pairs can exhibit divergent inhibition fingerprints [1]. Researchers should request batch‑specific analytical data (¹H NMR, HPLC purity) confirming the 3‑substitution pattern before initiating enzymatic assays.

Lead‑Like Starting Point for p38 Inhibitor Optimization

With a molecular weight of 315 Da and an oxan‑4‑yl urea terminus conducive to solubility optimization, CAS 2034562‑30‑4 is suitable as a lead‑like scaffold for medicinal chemistry programs targeting inflammatory kinases [2]. The tetrahydropyran moiety provides a synthetic handle for further derivatization and may improve aqueous solubility relative to cyclohexyl analogs, potentially reducing the incidence of false negatives due to compound precipitation in biochemical assays . Procurement teams should source this compound from vendors providing ≥95% purity (HPLC) to ensure reliable SAR interpretation.

Chemical Probe for p38 MAPK Pathway Dissection in Cellular Models

Although direct cellular IC₅₀ data for CAS 2034562‑30‑4 are not publicly available, the pyrazolyl‑urea chemotype is known to inhibit p38α at low nanomolar concentrations and to suppress LPS‑induced TNF‑α release in cellular models [3]. Researchers can deploy this compound as a chemical probe in p38‑dependent inflammatory signaling studies, using SB 203580 as a parallel reference inhibitor to benchmark pathway modulation [3]. The compound should be used at concentrations empirically determined from target engagement assays rather than extrapolated from class averages.

Structure‑Based Design and Crystallography of p38‑Ligand Complexes

The well‑defined pyrazolyl‑urea scaffold of CAS 2034562‑30‑4, with its pyridine‑3‑ylmethyl linker and oxan‑4‑yl urea tail, offers multiple hydrogen‑bond donor/acceptor sites suitable for soaking into p38α crystals for X‑ray co‑crystallography studies [4]. The regioisomeric purity of the ligand is paramount for unambiguous electron density interpretation, as a mixture of 3‑ and 5‑substituted regioisomers would produce disordered or uninterpretable density maps [4]. Crystallographers should verify compound identity and purity via LC‑MS before setting up crystallization trials.

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